molecular formula C11H12ClNO3 B7934868 4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene

4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene

Cat. No.: B7934868
M. Wt: 241.67 g/mol
InChI Key: FPTWSFOVEYZGJG-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene typically involves the nitration of 4-chloro-2-(cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

    Reduction: 4-Chloro-2-(cyclopentyloxy)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of quinones or other oxidized products.

Scientific Research Applications

4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways, including inhibition or activation of biochemical processes.

Comparison with Similar Compounds

    4-Chloro-2-nitrophenol: Similar structure but lacks the cyclopentyloxy group.

    4-Chloro-2-(methoxy)-1-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-Chloro-2-(ethoxy)-1-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness: 4-Chloro-2-(cyclopentyloxy)-1-nitrobenzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-chloro-2-cyclopentyloxy-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-5-6-10(13(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTWSFOVEYZGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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